1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2S It is a derivative of benzene, featuring both fluorine and chlorine substituents, as well as a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method includes the use of Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Scientific Research Applications
1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of halogens and the sulfanylmethyl group can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Another halogenated benzene derivative with similar reactivity.
3-Fluoro-5-chlorotoluene: A compound with a similar structure but different substituents.
1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene: A closely related compound with a different halogen pattern.
Uniqueness
1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to its specific combination of fluorine, chlorine, and sulfanylmethyl groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1-chloro-3-fluoro-5-[(3-fluorophenyl)methylsulfanyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-10-5-12(16)7-13(6-10)17-8-9-2-1-3-11(15)4-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGPNMSMSROIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=CC(=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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